REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]2[N:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]3=[N:10][C:9]=2[C:17]2[CH:18]=[CH:19][C:20]([O:34][CH3:35])=[C:21]([CH:33]=2)[C:22]([NH:24][C:25]2[C:30]([F:31])=[CH:29][CH:28]=[CH:27][C:26]=2[F:32])=[O:23])[CH:5]=[CH:4][N:3]=1.[CH2:36]([C:38]1[C:39]([N:47]2[CH2:52][CH2:51][CH:50]([N:53]3[CH2:58][CH2:57][N:56]([S:59]([CH3:62])(=[O:61])=[O:60])[CH2:55][CH2:54]3)[CH2:49][CH2:48]2)=[CH:40][C:41]([O:45][CH3:46])=[C:42]([CH:44]=1)[NH2:43])[CH3:37].Cl>C(O)C(F)(F)F>[F:32][C:26]1[CH:27]=[CH:28][CH:29]=[C:30]([F:31])[C:25]=1[NH:24][C:22](=[O:23])[C:21]1[CH:33]=[C:17]([C:9]2[N:10]=[C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][N:12]3[C:8]=2[C:6]2[CH:5]=[CH:4][N:3]=[C:2]([NH:43][C:42]3[CH:44]=[C:38]([CH2:36][CH3:37])[C:39]([N:47]4[CH2:48][CH2:49][CH:50]([N:53]5[CH2:54][CH2:55][N:56]([S:59]([CH3:62])(=[O:61])=[O:60])[CH2:57][CH2:58]5)[CH2:51][CH2:52]4)=[CH:40][C:41]=3[O:45][CH3:46])[N:7]=2)[CH:18]=[CH:19][C:20]=1[O:34][CH3:35]
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Name
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|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)C1=C(N=C2N1C=CC=C2)C=2C=CC(=C(C(=O)NC1=C(C=CC=C1F)F)C2)OC
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Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(=CC(=C(N)C1)OC)N1CCC(CC1)N1CCN(CC1)S(=O)(=O)C
|
Name
|
|
Quantity
|
0.61 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C(F)(F)F)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography
|
Type
|
CUSTOM
|
Details
|
Recrystallization from DCM and EtOH
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)F)NC(C1=C(C=CC(=C1)C=1N=C2N(C=CC=C2)C1C1=NC(=NC=C1)NC1=C(C=C(C(=C1)CC)N1CCC(CC1)N1CCN(CC1)S(=O)(=O)C)OC)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.61 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |